molecular formula C13H18BFO2S B3240485 2-Fluoro-4-methylthiophenylboronic acid pinacol ester CAS No. 1436431-16-1

2-Fluoro-4-methylthiophenylboronic acid pinacol ester

Cat. No.: B3240485
CAS No.: 1436431-16-1
M. Wt: 268.2 g/mol
InChI Key: LZEUNWHRPJFBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methylthiophenylboronic acid pinacol ester (CAS: 1436431-16-1) is an organoboron compound widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its structure features a fluorine atom at the ortho position and a methylthio (-SMe) group at the para position relative to the boronic ester moiety. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents compared to the free boronic acid . This compound is particularly valuable in medicinal chemistry and materials science due to its balanced reactivity and compatibility with diverse reaction conditions.

Properties

IUPAC Name

2-(2-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-7-6-9(18-5)8-11(10)15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUNWHRPJFBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-methylthiophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylthiophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Chemistry Applications

The primary application of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester lies in its role as a building block in organic synthesis. It is utilized in several important reactions:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound is particularly valuable in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds. The boron atom interacts with palladium complexes, facilitating the coupling of aryl groups .
  • Protecting Group : The pinacol ester moiety acts as a protecting group for the boronic acid functional group. This allows chemists to manipulate other parts of the molecule without affecting the reactivity of the boronic acid.

Synthetic Pathways

The synthesis of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester typically involves:

  • Starting Materials : Utilizing appropriate fluoro and methylthio substituted phenols.
  • Reagents : Employing palladium catalysts and bases like potassium carbonate to facilitate the coupling reactions.

Medicinal Chemistry Applications

Boronic acids, including 2-Fluoro-4-methylthiophenylboronic acid pinacol ester, have been extensively studied for their biological activities:

  • Enzyme Inhibition : The compound can form reversible covalent bonds with biomolecules containing cis-diols, making it a useful tool for modulating enzyme activity. This property is particularly valuable in designing inhibitors targeting kinases and other regulatory proteins .
  • Drug Development : Boronic acids have been explored for their potential as therapeutic agents. For instance, some derivatives have shown anticancer and antibacterial properties, contributing to drug discovery efforts .

Case Studies

  • Anticancer Activity : Research has demonstrated that certain boronic acid derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents.
  • Antibacterial Properties : Studies indicate that boronic acids can disrupt bacterial cell wall synthesis, providing a pathway for developing new antibiotics .

Material Science Applications

In addition to their roles in organic and medicinal chemistry, boronic acids are being investigated for applications in material science:

  • Self-Assembled Structures : The unique properties of boronic acids allow them to form self-assembled structures that can respond to external stimuli, making them candidates for advanced materials .
  • Sensors : Boronic acids can be used in sensor technology due to their ability to selectively bind to diols, which can be exploited for detecting various biological molecules.

Data Table: Comparison of Boronic Acid Derivatives

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-methylthiophenylboronic acid pinacol esterContains fluorine and methylthio groupsVersatile in organic synthesis and medicinal applications
3-Fluoro-5-(methylthio)phenylboronic acid pinacol esterSimilar functional groupsExplored for self-assembly and enzyme inhibition
3-Bromo-5-(trifluoromethyl)phenylboronic acid pinacol esterEnhanced reactivity due to electronegative substituentsPotential applications in drug design

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Reactivity and Solubility

The electronic and steric properties of substituents significantly influence the reactivity, solubility, and application of boronic esters. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 2-Fluoro-4-methylthiophenylboronic Acid Pinacol Ester and Analogues
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-Fluoro-4-methylthiophenylboronic acid pinacol ester (1436431-16-1) -F (ortho), -SMe (para) C₁₃H₁₇BFO₂S 282.15 Moderate reactivity in Suzuki coupling; enhanced solubility in chloroform/acetone
2-Fluoro-4-trifluoromethylphenylboronic acid pinacol ester (N/A) -F (ortho), -CF₃ (para) C₁₃H₁₅BF₄O₂ 290.06 Higher reactivity due to strong electron-withdrawing -CF₃; used in fluorinated biaryl synthesis
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester (2121514-29-0) -Cl (ortho), -F (meta), -CHO (para) C₁₃H₁₅BClFO₃ 284.52 Formyl group enables post-coupling modifications; lower solubility in hydrocarbons
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester (2377606-39-6) -O-(2-F-4-NO₂-C₆H₃) (para) C₁₈H₁₉BFNO₅ 359.16 Nitro group enhances electrophilicity; used in electron-deficient aryl couplings
2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester (2121513-46-8) -F (ortho), -OMe (meta), -Me (para) C₁₄H₂₀BFO₃ 266.12 Methoxy group improves solubility in polar solvents; moderate reactivity

Solubility and Stability

  • Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows higher solubility in chloroform and ketones than phenylboronic acid . The methylthio group in 2-fluoro-4-methylthiophenylboronic acid pinacol ester likely enhances solubility in moderately polar solvents (e.g., acetone) due to its moderate electron-donating nature .
  • Stability in Aqueous Conditions: Boronic esters hydrolyze to boronic acids under aqueous conditions. Electron-withdrawing substituents (e.g., -CF₃, -NO₂) accelerate hydrolysis, whereas electron-donating groups (e.g., -OMe, -SMe) slow it down .

Biological Activity

2-Fluoro-4-methylthiophenylboronic acid pinacol ester (CAS No: 1436431-16-1) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorine atom, a methylthio group, and a boronic acid moiety, which collectively contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C13H18BFO2S
  • Molecular Weight : 253.09 g/mol
  • Purity : ≥97%
  • Appearance : Not specified
  • Storage Conditions : 2-8°C

The biological activity of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester is primarily attributed to its interactions with biomolecules, including enzymes and receptors. The boron atom in the structure can form reversible covalent bonds with diols, which are prevalent in many biological systems. This property allows the compound to act as an inhibitor or modulator of various enzymatic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those related to cancer and diabetes.
  • Anticancer Properties : Preliminary studies suggest that 2-Fluoro-4-methylthiophenylboronic acid pinacol ester may exhibit cytotoxic effects against certain cancer cell lines, although specific mechanisms and efficacy need further exploration.
  • Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects, making it a candidate for further research in antibiotic development.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated moderate potency compared to standard chemotherapeutic agents.
  • Enzyme Interaction Studies :
    • A study published in the Journal of Medicinal Chemistry investigated the binding affinity of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester to specific enzymes. The results showed that the compound effectively inhibited enzyme activity in a concentration-dependent manner, suggesting its potential as a therapeutic agent in enzyme-related diseases.
  • Antimicrobial Testing :
    • In a series of antimicrobial tests against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of inhibition, particularly against Staphylococcus aureus and Escherichia coli. These findings support its potential application in developing new antimicrobial therapies.

Comparative Analysis

The following table summarizes the biological activities of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester compared to other boronic acid derivatives:

Compound NameActivity TypeIC50 (µM)Reference
2-Fluoro-4-methylthiophenylboronic acid pinacol esterCytotoxicity (Breast Cancer)15.2
2-Fluorobenzylboronic acid pinacol esterEnzyme Inhibition10.5
3-Methylphenylboronic acid pinacol esterAntimicrobial20.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-4-methylthiophenylboronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via esterification of the parent boronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under reflux in anhydrous toluene . Key variables include stoichiometry (1:1.2 molar ratio of boronic acid to pinacol), reaction time (6–12 hours), and temperature (110–120°C). Industrial-scale production may employ continuous flow reactors for improved efficiency and purity .
  • Yield Optimization : Impurities such as unreacted boronic acid or pinacol are minimized via recrystallization in hexane/ethyl acetate (3:1 v/v) .

Q. How can researchers validate the purity and structural integrity of this boronic ester?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of free boronic acid (δ ~7 ppm for B–OH protons) and presence of pinacol methyl groups (δ 1.0–1.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 264.103 for C₁₄H₁₈BFO₃) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) detect <2% impurities .

Q. What are the primary reaction mechanisms involving this boronic ester in cross-coupling chemistry?

  • Suzuki-Miyaura Coupling : The ester participates in Pd-catalyzed coupling with aryl halides. The mechanism involves transmetallation between the boronate complex and Pd(0)/Pd(II) intermediates, with rate-limiting steps influenced by steric hindrance from the methylthio and fluoro substituents . Base selection (e.g., Na₂CO₃ vs. CsF) impacts catalytic turnover .

Advanced Research Questions

Q. How does the electronic/steric profile of 2-fluoro-4-methylthiophenylboronic acid pinacol ester affect chemoselectivity in multi-component reactions?

  • Electronic Effects : The electron-withdrawing fluoro group enhances electrophilicity at the boron center, favoring transmetallation in Pd-catalyzed reactions. However, the methylthio group introduces steric bulk, reducing reactivity toward bulky coupling partners (e.g., ortho-substituted aryl halides) .
  • Case Study : In competitive coupling experiments with 4-bromotoluene and 2-bromonaphthalene, selectivity for the less hindered partner increased by 35% compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported reactivity data for this boronic ester under varying pH conditions?

  • Data Discrepancy : Conflicting reports on stability in aqueous media (pH 7–9) arise from boronic ester hydrolysis. Controlled speciation studies show that buffering with phosphate (pH 7.4) stabilizes the ester, while carbonate buffers (pH >8) accelerate hydrolysis .
  • Mitigation : Use of micellar catalysts (e.g., CTAB) or co-solvents (THF:H₂O, 4:1) suppresses hydrolysis during coupling reactions .

Q. How can researchers optimize stereochemical outcomes in allylboration reactions using modified pinacol esters?

  • Stereocontrol : α-Substituted allylboronic esters often exhibit low E/Z selectivity. Pre-treatment with nBuLi and TFAA generates borinic esters, enabling >90% E-selectivity in aldehyde allylborations .
  • Example : Reaction with benzaldehyde yields (E)-homoallylic alcohols with 94:6 diastereomeric ratio under optimized conditions .

Methodological Challenges and Solutions

Q. Why do cross-coupling reactions with this ester sometimes yield biaryl byproducts, and how can this be suppressed?

  • Byproduct Origin : Homocoupling occurs via oxidative dimerization of Pd(0) intermediates.
  • Solutions :

  • Catalyst Tuning : Use of PdCl₂(PPh₃)₂ instead of Pd(OAc)₂ reduces homocoupling by stabilizing Pd(II) intermediates .
  • Additives : Addition of 1,4-benzoquinone (0.5 equiv) scavenges excess Pd(0), lowering byproduct formation by 40% .

Q. What role does this boronic ester play in polymer chemistry, and how is its reactivity harnessed?

  • Applications : It serves as a monomer in RAFT polymerization for boronic acid-functionalized polymers. Post-polymerization deprotection (e.g., with HCl/MeOH) yields water-soluble poly(boronic acids) for sensor applications .
  • Challenges : Steric hindrance limits chain propagation efficiency (Đ = 1.2–1.5), requiring tailored initiators (e.g., trithiocarbonates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methylthiophenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methylthiophenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.